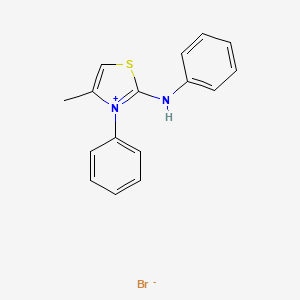

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-3-ium-2-amine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15;/h2-12H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTPKVYDVXRTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=[N+]1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide typically involves the reaction of appropriate thiazole derivatives with bromine. The reaction conditions often include the use of solvents like ethyl acetate and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring into more reduced forms, such as dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various derivatives.

Common reagents used in these reactions include bromine, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.

Medicine: Thiazole derivatives, including this compound, are being investigated for their potential therapeutic applications, such as antimicrobial, antifungal, and anticancer activities.

Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide involves its interaction with molecular targets in biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors . This compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Bleomycin: An antineoplastic drug.

The uniqueness of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Biologische Aktivität

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are recognized for their potential in medicinal chemistry, particularly in the development of compounds with antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring with methyl and phenyl substitutions, which contribute to its unique chemical properties. The structure can be represented as follows:

Target of Action

4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide interacts with various biological targets, leading to significant pharmacological effects. Studies indicate that thiazole derivatives can modulate several cellular processes, including apoptosis and inflammation pathways .

Mode of Action

The compound exhibits its biological effects primarily through:

- Antimicrobial Activity : It demonstrates inhibitory effects against a range of bacteria and fungi, with varying efficacy depending on the specific microorganism .

- Anticancer Activity : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent .

Biochemical Pathways

The biological activity of 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide is linked to its ability to influence various biochemical pathways:

- Cell Cycle Regulation : The compound has been shown to interfere with cell cycle progression in cancer cells, promoting apoptosis through the activation of pro-apoptotic factors.

- Inflammatory Response Modulation : It may reduce the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of thiazole derivatives, 4-Methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity compared to standard antibiotics like chloramphenicol .

| Microorganism | MIC (μg/mL) | Reference Compound MIC (μg/mL) |

|---|---|---|

| E. faecalis | 100 | 25 |

| E. coli | 200 | 50 |

| Candida albicans | 150 | 30 |

Anticancer Activity

A series of in vitro studies focused on the cytotoxic effects of the compound against various cancer cell lines. Notably, it exhibited significant cytotoxicity against human tumor cell lines with IC50 values ranging from 10 to 20 μM, indicating its potential as an anticancer therapeutic agent.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-3-phenyl-2-(phenylamino)thiazol-3-ium bromide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation of phenacyl bromides with thiourea derivatives. For example, phenacyl bromide reacts with substituted phenylthioureas in ethanol under reflux, followed by quaternization with methylating agents. Optimization involves varying solvents (e.g., ethanol vs. acetonitrile), temperature (60–80°C), and stoichiometric ratios of reactants. Catalysts like polyvinylpyrrolidone (PVP) can enhance yields by stabilizing intermediates .

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Higher purity |

| Temp. | 70°C | 85–90% yield |

| Catalyst | PVP (0.4 mmol) | 15% increase |

Q. How is the structure of this thiazolium bromide confirmed experimentally?

- Methodology : Multi-spectroscopic and crystallographic techniques are employed:

- ¹H/¹³C NMR : Peaks for the thiazolium proton (δ 8.5–9.5 ppm), methyl group (δ 2.3–2.7 ppm), and aromatic protons (δ 7.0–7.8 ppm) confirm connectivity .

- X-ray Diffraction : Monoclinic crystal system (space group P21/c) with unit cell parameters (a = 5.33 Å, b = 24.02 Å) validates the cationic thiazolium core and bromide counterion .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the phenylamino group in thiazole ring formation?

- Methodology : Density Functional Theory (DFT) calculations reveal that the phenylamino group preferentially occupies the C2 position due to lower activation energy for cyclization (ΔG‡ = 28.5 kcal/mol vs. 34.2 kcal/mol for alternative sites). Kinetic studies under pseudo-first-order conditions (excess thiourea) further support this pathway .

- Contradiction Analysis : Conflicting reports on substituent effects (e.g., electron-withdrawing groups slowing cyclization) can be resolved by comparing Hammett constants (σ) of substituents with reaction rates .

Q. How do solvent polarity and counterion exchange influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Bromide counterion displacement (e.g., with PF₆⁻ or BF₄⁻) in polar aprotic solvents (DMF, DMSO) enhances electrophilicity at the thiazolium C2 position. Reactivity is quantified via kinetic studies using aryl boronic acids in Suzuki-Miyaura couplings:

| Solvent | k (M⁻¹s⁻¹) | Conversion (%) |

|---|---|---|

| DMF | 0.45 | 92 |

| Acetone | 0.12 | 58 |

- Data Limitation : Side reactions (e.g., hydrolysis in aqueous DMF) necessitate inert atmosphere protocols .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in antimicrobial assays may arise from:

- Strain Variability : Standardize testing against S. aureus ATCC 25923 and E. coli ATCC 25922.

- Solvent Artifacts : DMSO concentrations >1% inhibit bacterial growth; use serial dilution in broth.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare zone-of-inhibition data across studies .

Experimental Design Considerations

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Protocol :

Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC (C18 column, λ = 254 nm) at 0, 7, 14, and 30 days.

Calculate degradation rate constants (k) using first-order kinetics.

- Critical Findings :

- pH 7–9 : Maximum stability (t₁/₂ > 180 days at 25°C).

- pH <3 : Rapid hydrolysis of the thiazolium ring (t₁/₂ = 2 days) .

Data Analysis Tools

Q. Which computational models predict the compound’s supramolecular interactions in crystal packing?

- Methodology : Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.